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Compound of Interest

Compound Name: Phenylacetone oxime

Cat. No.: B081983 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the spectroscopic techniques used for

the structural elucidation and characterization of phenylacetone oxime (IUPAC name: (NE)-N-

(1-phenylpropan-2-ylidene)hydroxylamine). Phenylacetone oxime (C₉H₁₁NO) is the oxime

derivative of phenylacetone and serves as a significant intermediate in various chemical

syntheses.[1][2] Accurate characterization using Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS) is critical for confirming its identity, purity, and

isomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the detailed molecular structure of

phenylacetone oxime. Both ¹H and ¹³C NMR provide information on the chemical environment

of hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment

and differentiation between its E and Z isomers.[2]

¹H NMR Spectral Data
The proton NMR spectrum of phenylacetone oxime displays characteristic signals for the

methyl, methylene, aromatic, and oxime hydroxyl protons. The chemical shift of the hydroxyl

proton is particularly sensitive to the isomeric configuration and the solvent used.[1] In a

dimethyl sulfoxide (DMSO) solution, the E-isomer's hydroxyl proton typically appears at a
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slightly higher chemical shift than that of the Z-isomer due to differences in steric interactions.

[1]

Table 1: ¹H NMR Chemical Shifts for Phenylacetone Oxime

Proton Assignment
Chemical Shift (δ)
ppm (Typical)

Multiplicity Integration

Methyl (CH₃) 1.8 - 2.0 Singlet (s) 3H

Methylene (CH₂) 3.5 - 3.7 Singlet (s) 2H

Aromatic (C₆H₅) 7.1 - 7.4 Multiplet (m) 5H

Oxime Hydroxyl (N-

OH)
13.2 - 13.4 Singlet (s), broad 1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The

hydroxyl proton signal for the E-isomer is typically observed around 13.36 ppm and the Z-

isomer around 13.26 ppm in DMSO.[1]

¹³C NMR Spectral Data
The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique

carbon atom in the molecule.[2] This is crucial for confirming the carbon skeleton and the

presence of the C=N oxime bond.

Table 2: ¹³C NMR Chemical Shifts for Phenylacetone Oxime

Carbon Assignment Chemical Shift (δ) ppm (Typical)

Methyl (CH₃) 10 - 15

Methylene (CH₂) 35 - 40

Aromatic (C₆H₅) 125 - 135

C=N Carbon 155 - 160
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Experimental Protocol: NMR Spectroscopy
Sample Preparation: Weigh approximately 5-10 mg of the phenylacetone oxime sample.

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CDCl₃) in a clean vial. Solvent choice can affect the chemical shifts, particularly for the

hydroxyl proton.[1]

Transfer: Transfer the solution into a standard 5 mm NMR tube.

Acquisition: Place the NMR tube in the spectrometer's probe. Acquire ¹H and ¹³C NMR

spectra using a standard pulse program on a 400 MHz (or higher) spectrometer.

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in phenylacetone
oxime. The spectrum shows characteristic absorption bands corresponding to the vibrations of

specific bonds within the molecule.

IR Spectral Data
Key absorption bands in the IR spectrum confirm the presence of the hydroxyl (O-H), carbon-

nitrogen double bond (C=N), and nitrogen-oxygen single bond (N-O) of the oxime group.

Table 3: Characteristic IR Absorption Bands for Phenylacetone Oxime
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Functional Group Wavenumber (cm⁻¹) Description

O-H Stretch 3600
Confirms the hydroxyl group of

the oxime.[1]

C=N Stretch 1665
Indicates the carbon-nitrogen

double bond.[1]

N-O Stretch 945
Characteristic of the oxime N-

O bond.[1]

Aromatic C-H Stretch ~3030 Aromatic ring C-H bonds.

Aromatic C=C Stretch ~1600, 1495, 1450
Aromatic ring skeletal

vibrations.

Experimental Protocol: IR Spectroscopy (ATR Method)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Record a background spectrum.

Sample Application: Place a small amount of the solid phenylacetone oxime sample

directly onto the ATR crystal.

Pressure Application: Apply pressure using the anvil to ensure good contact between the

sample and the crystal.

Data Acquisition: Collect the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after

analysis.

Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight

and exploring the fragmentation pattern of phenylacetone oxime, which aids in structural

confirmation. The molecular weight of phenylacetone oxime is 149.19 g/mol .[1][2]

Mass Spectral Data
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When analyzed by Electron Ionization Mass Spectrometry (EI-MS), phenylacetone oxime
produces a molecular ion (M⁺) and several characteristic fragment ions. The fragmentation

pattern provides a unique fingerprint of the molecule's structure.[2]

Table 4: Key Mass-to-Charge Ratios (m/z) for Phenylacetone Oxime

m/z Value Ion Description

149 [C₉H₁₁NO]⁺ Molecular Ion (M⁺)

132 [M - OH]⁺ Loss of a hydroxyl radical

91 [C₇H₇]⁺
Tropylium ion, from cleavage

of the benzyl group

58 [C₃H₆N]⁺ Fragment from α-cleavage

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of phenylacetone oxime (e.g., 1 mg/mL) in a

volatile organic solvent such as methanol or ethyl acetate.

GC Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injector port, which

is typically heated to ensure vaporization.

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium)

through a capillary column (e.g., a nonpolar DB-5 column). The column temperature is

programmed to ramp up, separating the sample components based on their boiling points

and interactions with the column's stationary phase.

Ionization: As the compound elutes from the GC column, it enters the MS ion source

(typically using electron ionization, EI, at 70 eV).

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio (m/z).
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Detection: The detector records the abundance of each ion, generating a mass spectrum for

the compound.

Visualizations: Workflows and Structures
Diagrams help visualize the analytical process and key molecular features of phenylacetone
oxime.
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Caption: Experimental workflow for the complete spectroscopic characterization of

phenylacetone oxime.

Caption: Geometric E (anti) and Z (syn) isomers of phenylacetone oxime around the C=N

bond.

Molecular Ion
[C₉H₁₁NO]⁺˙

m/z = 149

Tropylium Ion
[C₇H₇]⁺
m/z = 91

 β-cleavage

[M - OH]⁺
[C₉H₁₀N]⁺
m/z = 132

 Loss of •OH

[C₃H₆N]⁺
m/z = 58

 α-cleavage

Click to download full resolution via product page

Caption: A potential electron ionization (EI) mass spectrometry fragmentation pathway for

phenylacetone oxime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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